molecular formula C10H11NO3 B2939554 4-(Cyclopropylmethoxy)nicotinic acid CAS No. 1439902-27-8

4-(Cyclopropylmethoxy)nicotinic acid

Cat. No.: B2939554
CAS No.: 1439902-27-8
M. Wt: 193.202
InChI Key: YMNGQQYTGBQGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring a cyclopropylmethoxy (-O-CH₂-C₃H₅) substituent at the 4-position of the pyridine ring. The cyclopropylmethoxy group is a structurally unique ether, combining the metabolic stability of cyclopropane with the lipophilic and steric properties of a methoxy group. Its synthesis likely involves palladium-catalyzed coupling reactions (as seen in analogous compounds) or nucleophilic substitution on halogenated pyridine precursors .

Properties

IUPAC Name

4-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)8-5-11-4-3-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNGQQYTGBQGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)nicotinic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents . The reaction typically takes place in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired nicotinic acid derivative.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Positional Isomers: 5-(Cyclopropylmethoxy)nicotinic Acid

  • Structural Difference : The cyclopropylmethoxy group is at the 5-position instead of the 4-position on the pyridine ring.
  • Implications: Electronic effects: The 5-substituent may alter electron density distribution, affecting reactivity in coupling reactions or acidity of the carboxylic acid group. Biological activity: Positional changes in nicotinic acid derivatives are known to modulate interactions with enzymes or receptors (e.g., NAD+ biosynthesis pathways).
  • Commercial Availability : 5-(Cyclopropylmethoxy)nicotinic acid is listed with five suppliers, suggesting established synthetic routes and industrial relevance .

Benzoic Acid Analogs: 4-(Cyclopropylmethoxy)benzoic Acid

  • Structural Difference : Replaces the pyridine ring with a benzene ring.
  • Applications: Used as a synthetic intermediate for pharmaceuticals and fine chemicals, with optimized synthesis routes achieving 97% purity . Stability: The cyclopropylmethoxy group enhances resistance to oxidative degradation compared to linear alkoxy groups .

Substituted Nicotinic Acids: 4-Methylnicotinic Acid

  • Structural Difference : A methyl group replaces the cyclopropylmethoxy group.
  • Implications: Lipophilicity: The methyl group increases hydrophobicity but lacks the steric bulk and ring strain of cyclopropane. Synthesis: Produced via hydrolysis of 2,6-dichloro-4-methylnicotinonitrile, emphasizing scalability (up to 85% yield) . Applications: Used as a precursor in antidiabetic and anti-inflammatory drug development.

Heterocyclic Derivatives: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structural Difference : Pyrimidine ring instead of pyridine, with chloro and methyl substituents.
  • Implications: Reactivity: The chloro group facilitates nucleophilic substitution, while the pyrimidine core offers hydrogen-bonding sites for target binding.

Cinnamic Acid Derivatives: 3-Hydroxy-4-methoxycinnamic Acid

  • Structural Difference: Propenoic acid chain attached to a substituted benzene ring.
  • Implications :
    • Conjugation: The double bond enables UV absorption and radical scavenging, useful in cosmetics and antioxidants.
    • Natural sourcing: Isolated from Cinnamomum cassia peels, highlighting natural product relevance .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituent(s) Key Applications References
4-(Cyclopropylmethoxy)nicotinic acid Pyridine-3-carboxylic acid 4-O-CH₂-C₃H₅ Pharmaceutical intermediates
5-(Cyclopropylmethoxy)nicotinic acid Pyridine-3-carboxylic acid 5-O-CH₂-C₃H₅ Industrial synthesis
4-(Cyclopropylmethoxy)benzoic acid Benzoic acid 4-O-CH₂-C₃H₅ Fine chemicals, drug precursors
4-Methylnicotinic acid Pyridine-3-carboxylic acid 4-CH₃ Antidiabetic agents
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine-4-carboxylic acid 2-Cl, 6-CH₃ Reactive intermediates

Biological Activity

4-(Cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid, which is part of the vitamin B3 family. This compound has garnered interest due to its potential biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and metabolic regulation. Understanding its biological activity can provide insights into its therapeutic potential.

  • Nicotinic Acid Pathways : Like other nicotinic acid derivatives, 4-(Cyclopropylmethoxy)nicotinic acid may influence the levels of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in various biological processes. NAD+ is involved in cellular signaling, DNA repair, and energy metabolism .
  • Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs), particularly the hydroxycarboxylic acid receptor 2 (HCA2), which mediates several metabolic effects, including lipid metabolism and insulin sensitivity .
  • Anti-inflammatory Properties : Research indicates that nicotinic acid derivatives can exert significant anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways, which could be beneficial in conditions like obesity and diabetes .

Pharmacological Studies

Recent studies have explored the pharmacological profiles of various nicotinic acid derivatives, highlighting their potential as phosphodiesterase (PDE) inhibitors. PDE4 inhibitors have shown promise in reducing inflammation and improving respiratory conditions by modulating cyclic AMP (cAMP) levels .

Case Studies

  • Neuroprotection : In vitro studies suggest that compounds similar to 4-(Cyclopropylmethoxy)nicotinic acid promote neuronal survival during oxidative stress. This effect is attributed to the maintenance of mitochondrial function and inhibition of apoptotic pathways .
  • Metabolic Effects : A case report highlighted the role of niacin in treating pellagra, a condition caused by niacin deficiency. The administration of niacin significantly improved symptoms related to skin lesions and dysphagia, indicating its importance in metabolic health .

Data Table: Biological Activities of 4-(Cyclopropylmethoxy)nicotinic Acid

Activity TypeMechanism/EffectReferences
NeuroprotectionInhibition of apoptosis
Anti-inflammatoryModulation of cytokines
Metabolic RegulationInteraction with HCA2 receptor
PDE InhibitionReduction of inflammatory responses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.